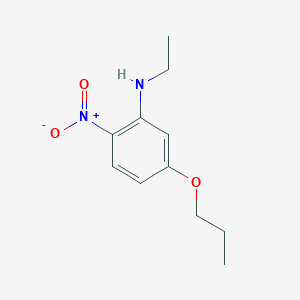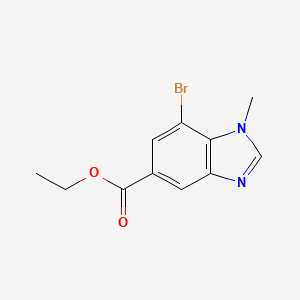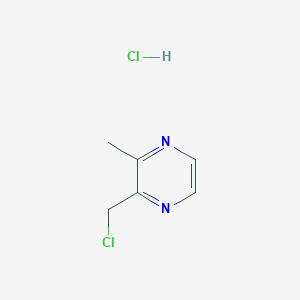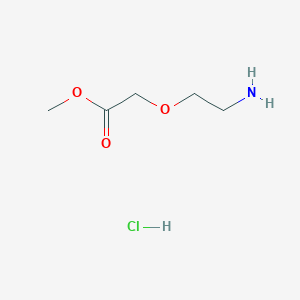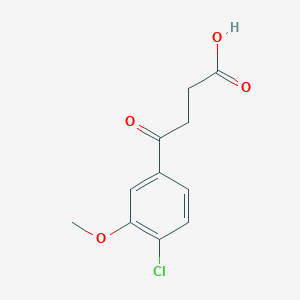
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid
概要
説明
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid, commonly referred to as CMOB, is a naturally occurring carboxylic acid found in many plants and animals. It is a derivative of 4-hydroxybenzoic acid, and is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. CMOB is also known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation.
科学的研究の応用
CMOB has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It has also been used in the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been used in the study of the molecular mechanisms of action of various drugs, as well as in the development of novel therapeutic agents.
作用機序
CMOB is known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators and is a target of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, CMOB has been shown to modulate the activity of several other enzymes and proteins, including protein kinase C (PKC), phospholipase A2 (PLA2), and fatty acid synthase (FAS).
生化学的および生理学的効果
CMOB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to modulate the activity of several other enzymes and proteins, including PKC, PLA2, and FAS. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, as well as to have protective effects against oxidative stress.
実験室実験の利点と制限
CMOB has a number of advantages for laboratory experiments. It is a naturally occurring compound, making it readily available and easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to using CMOB in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded by light, heat, and oxidation. Additionally, CMOB can be toxic in high concentrations and can interact with other compounds, making it difficult to use in some experiments.
将来の方向性
The future of CMOB research is promising. There are a number of potential applications for CMOB in the development of novel therapeutic agents and the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, and further research into these effects could lead to the development of new treatments for a variety of diseases. Furthermore, CMOB could be used in the development of novel pesticides and other organic compounds, as well as in the study of oxidative stress and its effects on the body.
特性
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCETKRGPMHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



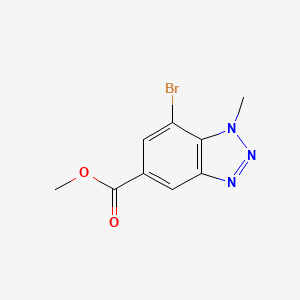
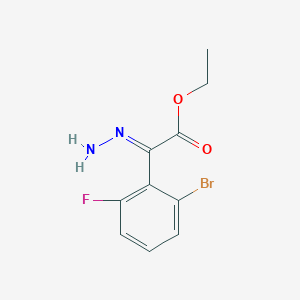
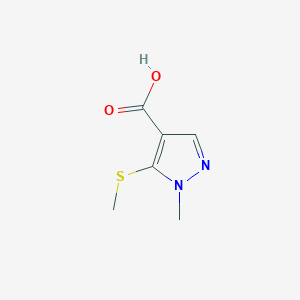
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
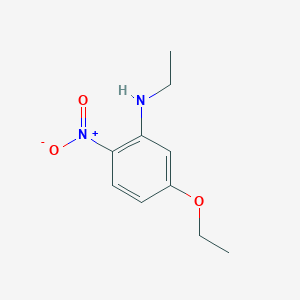
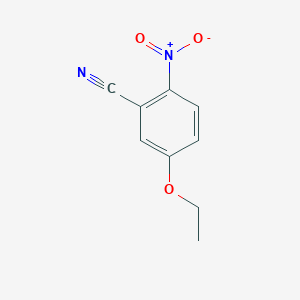
![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
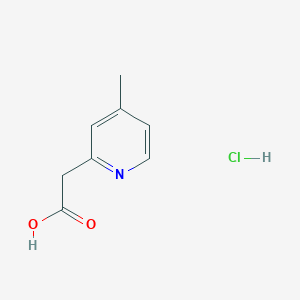
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
